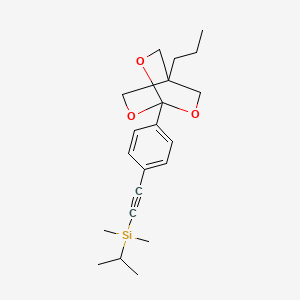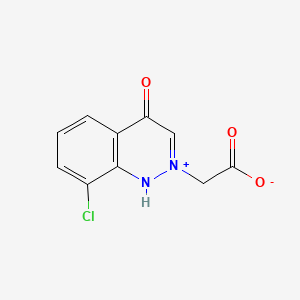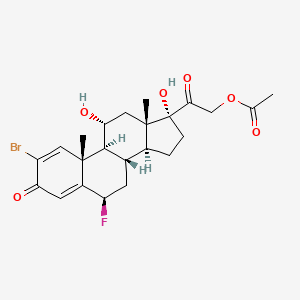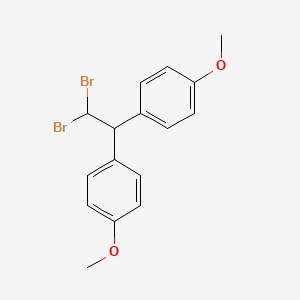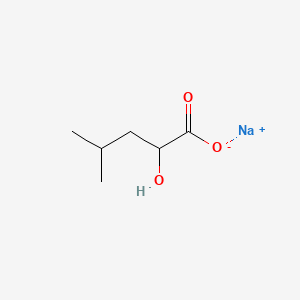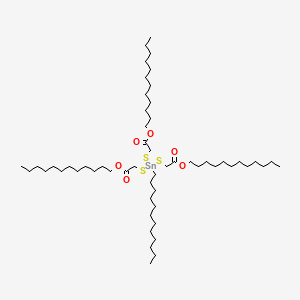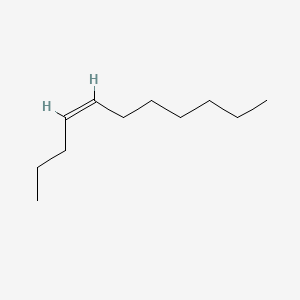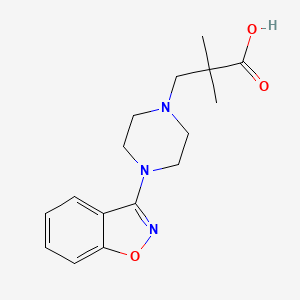
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- is a complex organic compound that features a piperazine ring and a benzisoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) to form benzisoxazole derivatives . The piperazine ring is then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific industrial methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and benzisoxazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The benzisoxazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities . The exact molecular pathways can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1-Benzisoxazoles: These compounds share the benzisoxazole moiety and have similar chemical properties.
Piperazine Derivatives: Compounds with a piperazine ring that exhibit similar reactivity and applications.
Uniqueness
1-Piperazinepropanoic acid, 4-(1,2-benzisoxazol-3-ylalpha,alpha-dimethyl- is unique due to the combination of the piperazine ring and benzisoxazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects that are not commonly found in other similar compounds.
Propriétés
Numéro CAS |
913611-65-1 |
|---|---|
Formule moléculaire |
C16H21N3O3 |
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
3-[4-(1,2-benzoxazol-3-yl)piperazin-1-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,15(20)21)11-18-7-9-19(10-8-18)14-12-5-3-4-6-13(12)22-17-14/h3-6H,7-11H2,1-2H3,(H,20,21) |
Clé InChI |
UBYZUWCVXLGZPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCN(CC1)C2=NOC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




